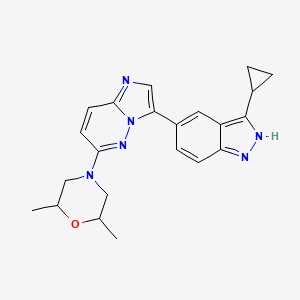![molecular formula C22H19ClN4O B12371983 3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown significant anticancer activity by inhibiting tumor growth in various cancer models, including the MDA-MB-231 xenograft model . It is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Méthodes De Préparation
The synthesis of Anticancer agent 230 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving ortho-phenylenediamines and benzaldehydes using sodium metabisulphite as an oxidation agent.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its anticancer activity.
Analyse Des Réactions Chimiques
Anticancer agent 230 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, enhancing its anticancer properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions are derivatives of the core structure with enhanced anticancer activity.
Applications De Recherche Scientifique
Anticancer agent 230 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of anticancer agents.
Biology: The compound is used to investigate the biological pathways involved in cancer cell proliferation and apoptosis
Medicine: Anticancer agent 230 is being studied for its potential therapeutic applications in cancer treatment, particularly in triple-negative breast cancer
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
The mechanism of action of Anticancer agent 230 involves the activation of the mitochondrial protease caseinolytic protease P. This activation leads to the degradation of mitochondrial proteins, inducing apoptosis in cancer cells . The compound specifically targets the mitochondrial pathway, which is crucial for the survival and proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Anticancer agent 230 is unique in its selective activation of caseinolytic protease P, which distinguishes it from other anticancer agents. Similar compounds include:
Combretastatin A-4: A microtubule inhibitor with anticancer activity.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents cell division.
Vincristine: Another microtubule inhibitor that disrupts the mitotic spindle formation.
Compared to these compounds, Anticancer agent 230 offers a unique mechanism of action by targeting mitochondrial protease, making it a promising candidate for further research and development in cancer therapy.
Propriétés
Formule moléculaire |
C22H19ClN4O |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
3-[[3-[(4-chlorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H19ClN4O/c23-19-6-4-16(5-7-19)13-27-15-25-21-8-9-26(14-20(21)22(27)28)12-18-3-1-2-17(10-18)11-24/h1-7,10,15H,8-9,12-14H2 |
Clé InChI |
JNBDIOOOVLLTKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=CN(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)



![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)


![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
